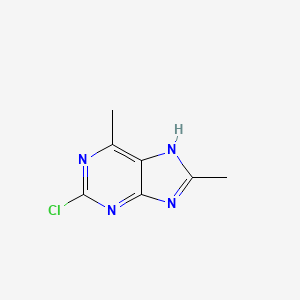
2-chloro-6,8-dimethyl-7H-purine
概要
説明
2-chloro-6,8-dimethyl-7H-purine is a purine derivative characterized by the presence of chlorine and methyl groups at specific positions on the purine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6,8-dimethyl-7H-purine typically involves the chlorination of 6,8-dimethylpurine. One common method includes the reaction of 6,8-dimethylpurine with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.
化学反応の分析
Types of Reactions: 2-chloro-6,8-dimethyl-7H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Nucleophilic Substitution: Products include 2-amino-6,8-dimethylpurine or 2-alkoxy-6,8-dimethylpurine.
Oxidation: Products include 2-chloro-6,8-dimethylpurine oxides.
Reduction: Products include 6,8-dimethylpurine.
Coupling Reactions: Products include various substituted purines.
科学的研究の応用
2-chloro-6,8-dimethyl-7H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-chloro-6,8-dimethyl-7H-purine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing substrate binding and subsequent catalytic activity .
類似化合物との比較
- 2-Chloro-6-methylpurine
- 2-Chloro-8-methylpurine
- 6,8-Dimethylpurine
Comparison: 2-chloro-6,8-dimethyl-7H-purine is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties. Compared to 2-Chloro-6-methylpurine and 2-Chloro-8-methylpurine, the additional methyl group in this compound enhances its reactivity and potential for forming diverse derivatives. The compound’s structure also allows for specific interactions with biological targets, making it a valuable tool in medicinal chemistry .
特性
分子式 |
C7H7ClN4 |
|---|---|
分子量 |
182.61 g/mol |
IUPAC名 |
2-chloro-6,8-dimethyl-7H-purine |
InChI |
InChI=1S/C7H7ClN4/c1-3-5-6(11-4(2)10-5)12-7(8)9-3/h1-2H3,(H,9,10,11,12) |
InChIキー |
HTIXRNAPPWCDPH-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC(=N1)Cl)N=C(N2)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














